

# Technical Support Center: TIC10g In Vivo Applications

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## Compound of Interest

Compound Name: *TIC10g*

Cat. No.: *B15614431*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **TIC10g** (also known as ONC201) in in vivo experimental settings. Our goal is to help you minimize potential toxicity and optimize your experimental outcomes.

## Frequently Asked Questions (FAQs)

Q1: What is **TIC10g** and what is its mechanism of action?

A1: **TIC10g**, also known as ONC201, is a first-in-class small molecule inhibitor being investigated for its anti-cancer and anti-inflammatory properties. Its mechanism of action is multi-faceted and includes:

- Induction of TRAIL Pathway: **TIC10g** upregulates the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor, Death Receptor 5 (DR5), leading to apoptosis in cancer cells.<sup>[1][2]</sup> This is mediated through the dual inhibition of Akt and ERK signaling, which leads to the activation of the transcription factor FOXO3a.<sup>[1]</sup>
- Dopamine Receptor D2/D3 (DRD2/3) Antagonism: ONC201 acts as a selective antagonist of DRD2 and DRD3.<sup>[1][3][4]</sup>
- ClpP Agonism: It is also an agonist of the mitochondrial caseinolytic protease P (ClpP), leading to the degradation of mitochondrial proteins and disruption of mitochondrial function.<sup>[3][5][6]</sup>

Q2: What is the general in vivo toxicity profile of **TIC10g**?

A2: Based on extensive preclinical and clinical studies, **TIC10g** is generally considered to be well-tolerated with a favorable safety profile.<sup>[7][8][9][10][11][12]</sup> In human clinical trials, no dose-limiting toxicities (DLTs) have been observed, even with dose escalation.<sup>[8][13]</sup> The most commonly reported treatment-related adverse event is mild to moderate fatigue.<sup>[7][9]</sup> Preclinical toxicology studies in rats and dogs have also supported its safety.<sup>[10][11]</sup>

Q3: Has a Maximum Tolerated Dose (MTD) or LD50 been established for **TIC10g** in animals?

A3: While preclinical studies have established a No Observed Adverse Event Level (NOAEL) in Sprague Dawley rats and beagle dogs, specific LD50 values are not readily available in the published literature.<sup>[11]</sup> The lack of significant toxicity in dose-escalation studies suggests a high MTD. In preclinical efficacy studies in mice, weekly oral doses of 100 mg/kg were administered without causing toxicity, weight loss, or decreased survival.<sup>[14]</sup>

## Troubleshooting Guide: In Vivo Experiments

### Problem 1: Observed Animal Morbidity or Weight Loss

While **TIC10g** is generally well-tolerated, unexpected toxicity can arise from issues with formulation or administration.

Potential Cause	Troubleshooting/Optimization
Vehicle-Related Toxicity	<ul style="list-style-type: none"><li>- Reduce DMSO concentration: If using a DMSO-based vehicle for oral gavage, consider reducing the percentage. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For sensitive or immunocompromised animals, the DMSO concentration can be lowered to 2%.<sup>[15]</sup></li><li>- Alternative vehicles: For oral administration, consider formulating TIC10g in an edible jelly or using corn oil as a vehicle, which has been shown to be well-tolerated.<sup>[16][17][18]</sup></li></ul>
Improper Gavage Technique	<ul style="list-style-type: none"><li>- Ensure proper training: Oral gavage should be performed by trained personnel to avoid esophageal injury or accidental administration into the trachea.</li><li>- Use appropriate gavage needles: Use ball-tipped, flexible plastic or stainless steel gavage needles of the correct size for the animal.</li></ul>
Compound Precipitation	<ul style="list-style-type: none"><li>- Prepare fresh formulations: Due to its low aqueous solubility, TIC10g formulations may not be stable over long periods. It is recommended to prepare formulations fresh for each administration.</li><li>- Ensure homogeneity: Vortex or sonicate the suspension thoroughly to ensure a uniform dose is administered.</li></ul>

## Problem 2: Lack of In Vivo Efficacy

If you are not observing the expected therapeutic effect, it may be due to suboptimal drug exposure.

Potential Cause	Troubleshooting/Optimization
Poor Bioavailability	<ul style="list-style-type: none"><li>- Optimize formulation: The dihydrochloride salt form of ONC201 has been used in clinical trials and is administered in capsules.<a href="#">[10]</a><a href="#">[11]</a> For preclinical studies, ensure the formulation is optimized for oral absorption.</li><li>- Consider dosing schedule: While a once-every-three-weeks schedule was used in early clinical trials, more frequent (weekly or twice-weekly) dosing has been explored and shown to be effective and well-tolerated.<a href="#">[8]</a><a href="#">[14]</a></li></ul>
Insufficient Dose	<ul style="list-style-type: none"><li>- Dose escalation: If no toxicity is observed, a dose-escalation study can be performed to determine the optimal therapeutic dose in your model. Doses up to 100 mg/kg weekly have been used in mice without adverse effects.<a href="#">[14]</a></li></ul>

## Quantitative Data Summary

Table 1: Clinical Trial Dosing and Safety of ONC201

Study Phase	Population	Dose and Schedule	Key Safety Findings
Phase I	Adult Solid Tumors	125 mg to 625 mg orally every 3 weeks	No Grade >1 drug-related adverse events. Recommended Phase 2 Dose (RP2D) defined as 625 mg. [10][11]
Phase I	Pediatric H3 K27M-mutant Glioma	Adult RP2D (625 mg) scaled by body weight, once weekly	No dose-limiting toxicities. Most frequent adverse events were Grade 1-2 headache, nausea, vomiting, dizziness, and increased ALT. [13]
Phase I	Pediatric H3 K27M-mutant Glioma	Twice-weekly on consecutive days	Well-tolerated at all dose levels with no DLTs or Grade ≥3 treatment-related adverse events.[8]
Integrated Analysis	Recurrent H3 K27M-mutant Diffuse Midline Glioma	625 mg once weekly	Most common Grade ≥3 treatment-related adverse event was fatigue (10%). No Grade 4 events, deaths, or discontinuations.[9]

## Experimental Protocols

### Protocol 1: General Procedure for Oral Gavage Administration in Mice

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

- Animal Handling and Restraint:
  - Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
- Gavage Needle Insertion:
  - Use a sterile, appropriately sized ball-tipped gavage needle.
  - With the mouse's head tilted slightly upwards, gently insert the needle into the esophagus. The needle should pass with minimal resistance.
- Substance Administration:
  - Slowly administer the prepared **TIC10g** formulation. The volume should not exceed 10 mL/kg unless otherwise justified.
- Post-Administration Monitoring:
  - Observe the animal for any immediate signs of distress, such as labored breathing or regurgitation.
  - Return the animal to its cage and monitor according to the experimental protocol.

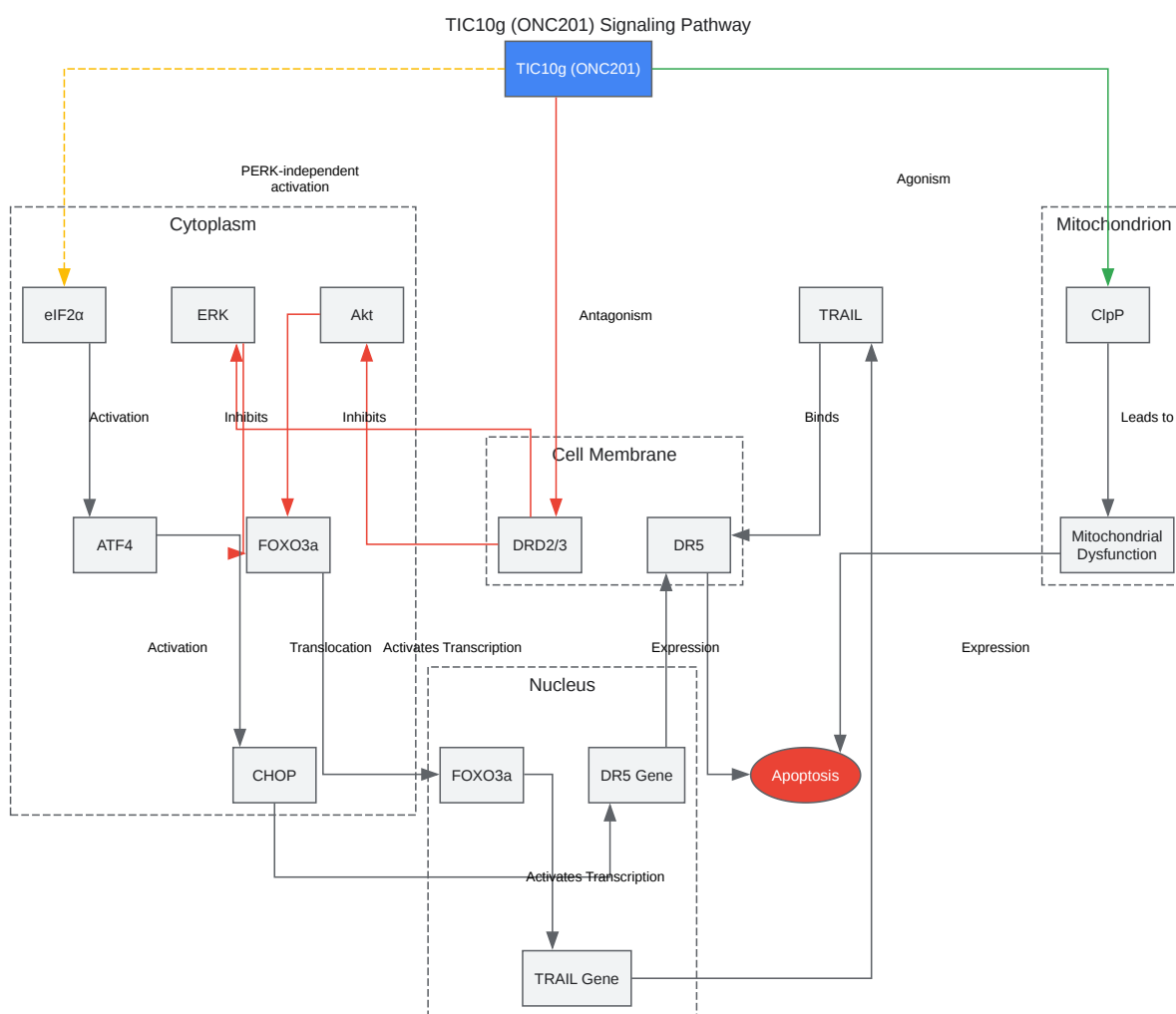
#### Protocol 2: Preparation of a Common Vehicle for Oral Gavage

This formulation is widely used for administering hydrophobic compounds to rodents.

- Component Preparation:
  - Prepare sterile solutions of Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and saline (0.9% NaCl).
- Mixing Procedure:
  - In a sterile tube, dissolve the calculated amount of **TIC10g** powder in DMSO.
  - Add PEG300 and Tween-80 and vortex thoroughly.

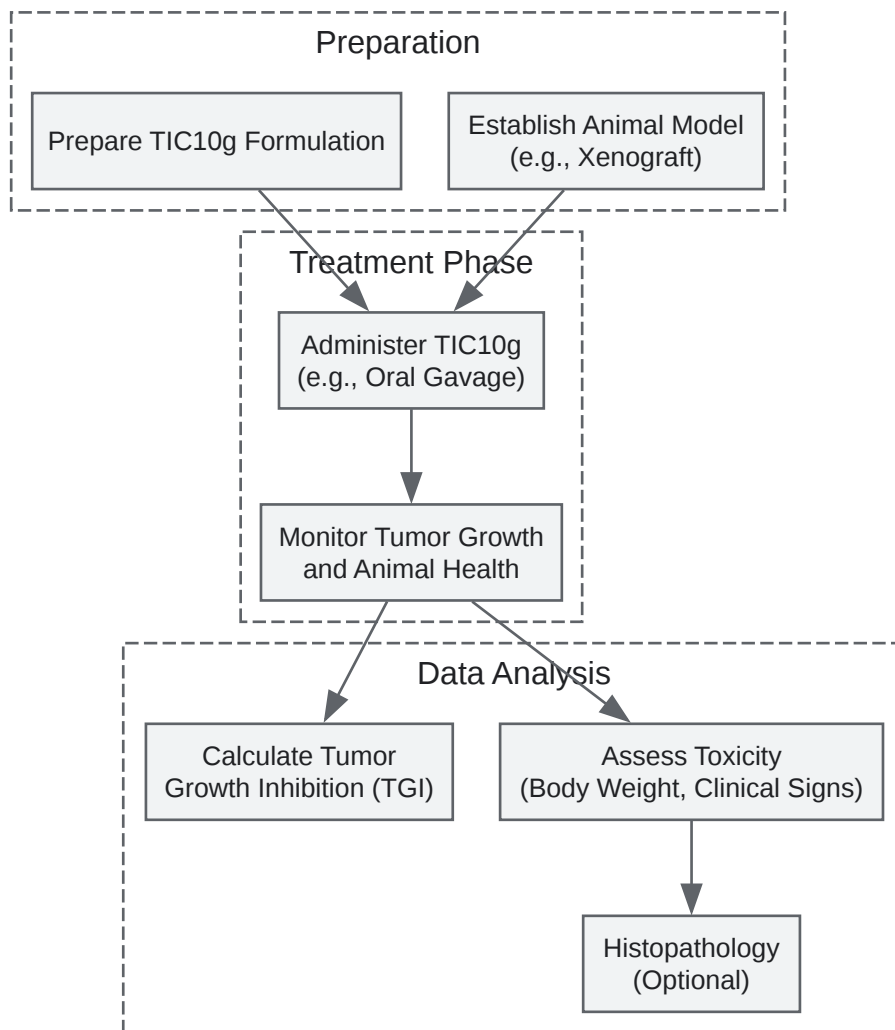
- Slowly add the saline while vortexing to create a stable suspension. A common final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[\[15\]](#)
- Final Formulation:
  - The final formulation should be a homogenous suspension. Prepare fresh before each use.

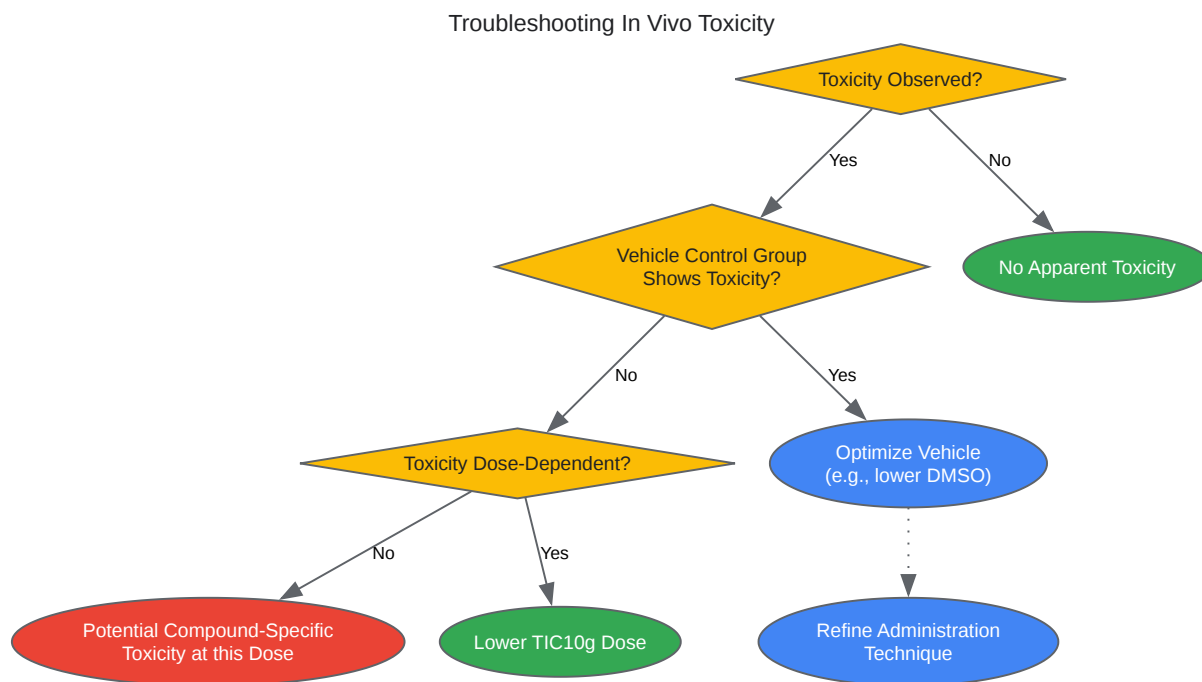
## Visualizations





## General In Vivo Efficacy and Toxicity Workflow





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